2-(Oxan-3-yl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its distinct molecular structure and functional groups. It belongs to the family of cyclopropane derivatives, which are known for their strained three-membered ring structures. This compound is primarily classified as an aldehyde due to the presence of the aldehyde functional group attached to a cyclopropane ring.
The compound can be synthesized through various chemical methods, often involving cyclopropanation reactions. It has garnered interest in both academic and industrial settings due to its potential applications in organic synthesis and pharmaceutical development.
The synthesis of 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde typically involves several key steps:
The reaction conditions for synthesizing 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde typically involve:
The molecular formula of 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde is . The structure consists of a cyclopropane ring fused with an oxane (tetrahydrofuran) moiety and an aldehyde group.
Property | Value |
---|---|
Molecular Weight | 182.26 g/mol |
IUPAC Name | 2-(oxan-3-yl)cyclopropane-1-carbaldehyde |
InChI | InChI=1S/C11H18O2/c1-8(11-6-10(11)7-12)9-2-4-13-5-3-9/h7-11H,2-6H2,1H3 |
InChI Key | WMTCAABBMFYFAH-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCOCC1)C2CC2C=O |
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde largely depends on its application in synthetic chemistry. The aldehyde group acts as an electrophile, making it susceptible to nucleophilic attacks. The structural rigidity provided by the cyclopropane and oxane rings influences its reactivity and interaction with other chemical species.
The physical properties of 2-(Oxan-3-yl)cyclopropane-1-carbaldehyde include:
Property | Value |
---|---|
State | Liquid |
Color | Colorless |
Odor | Characteristic |
Key chemical properties include:
2-(Oxan-3-yl)cyclopropane-1-carbaldehyde has several scientific applications:
CAS No.: 197654-04-9
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8